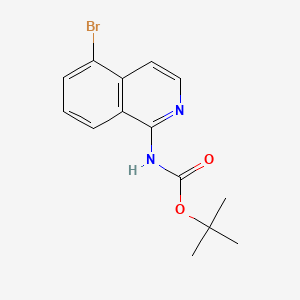![molecular formula C6H5BrN4 B596005 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1263283-48-2](/img/structure/B596005.png)
3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a chemical compound with the molecular formula C6H5BrN4 . It is a light yellow solid and is used in various biochemical, clinical, and pharmaceutical applications .
Synthesis Analysis
The synthesis of “3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine” involves the use of the chlorinated agent NCS for hydrazones under very mild conditions . The characterization of these compounds was achieved by 1H NMR, 13C NMR, FTIR, MS, and X-ray diffraction .Molecular Structure Analysis
The molecular structure of “3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine” was analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the studied compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell .Chemical Reactions Analysis
The chemical reactions of “3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine” were studied using emission spectra and luminescence decay curves . The Stokes shifts derived from the optical spectra were equal to 9410 cm −1 for the triazole ring and 7625 cm −1 for the pyridine ring .Physical And Chemical Properties Analysis
“3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a light yellow solid . Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 . The molecular weight of the compound is 213.04 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine, as part of the triazolopyridines family, is synthesized using N-chlorosuccinimide (NCS) for hydrazones under mild conditions. The structural and spectroscopic properties of these compounds have been characterized through methods like X-ray diffraction, FTIR, NMR, and MS (El-Kurdi, Thaher, Wahedy, Schollmeyer, Nopper, Riester, & Deigner, 2021).
- Another study describes the acylation of heteroaromatic amines for the synthesis of 1,2,3-triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives, which are chemically related to 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine (Ibrahim, Behbehani, Makhseed, & Elnagdi, 2011).
Biological and Pharmacological Potential
- Triazolopyridines, including derivatives like 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine, demonstrate significant biological activities, such as antimicrobial, antiviral, anticonvulsant, antifungal, anticancer, antiallergic, and herbicide activities. They also show effectiveness against a range of microorganisms and are used in the treatment of diseases like schistosomiasis (Gandikota, Bolla, Viswanath, & Bethi, 2017).
Optical and Electronic Properties
- The structural, optical, and electronic properties of 1,2,4-triazolo[4,3-a]pyridin-3-amine, a closely related compound, have been studied. These studies include vibrational spectra analysis and molecular structure determination, providing insights into the stability and electronic absorption spectra of these compounds (Dymińska, Hanuza, Janczak, Ptak, & Lisiecki, 2022).
Synthetic and Chemical Diversification
- Research on the synthesis of various triazolopyridine derivatives, including the ring rearrangement and diversification of these compounds, highlights their potential as versatile synthetic intermediates. These studies contribute to understanding the chemical behavior and potential applications in different fields, including materials science and pharmaceuticals (Tang, Wang, Li, & Wang, 2014).
Propiedades
IUPAC Name |
3-bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-6-10-9-5-2-1-4(8)3-11(5)6/h1-3H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCENHUIZTVBBCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

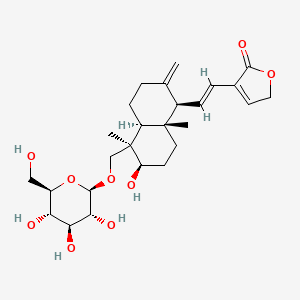
![4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione](/img/structure/B595924.png)
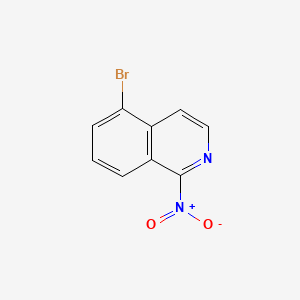
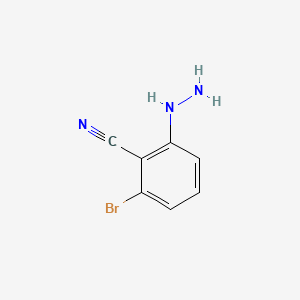

![2-Methylfuro[3,2-b]pyridin-3-ol](/img/structure/B595930.png)



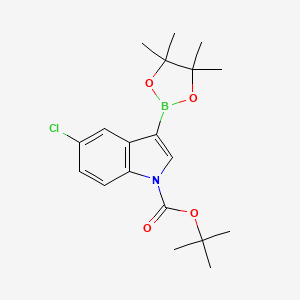

![Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B595940.png)

